

# In-Depth Technical Guide: c-Met Binding Affinity of MK-8033

Author: BenchChem Technical Support Team. Date: December 2025



For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the binding affinity and inhibitory profile of **MK-8033**, a potent and specific dual inhibitor of the c-Met and Ron receptor tyrosine kinases. **MK-8033** distinguishes itself by demonstrating preferential binding to the activated conformation of the c-Met kinase.[1] [2][3]

### **Executive Summary**

MK-8033 is an orally active, ATP-competitive small molecule inhibitor that has demonstrated significant anti-tumor activity in preclinical models.[2][4] It potently inhibits both wild-type and various oncogenic mutant forms of c-Met, as well as the Ron kinase.[1][5] A key characteristic of MK-8033 is its higher affinity for the phosphorylated, activated state of c-Met compared to its unphosphorylated counterpart.[1][5] Despite promising preclinical data, the clinical development of MK-8033 was discontinued due to limited clinical activity observed in a first-in-human Phase I trial.[2][4]

## **Quantitative Binding and Inhibition Data**

The following tables summarize the key quantitative data regarding the binding affinity and inhibitory activity of **MK-8033** against c-Met and Ron kinases.

Table 1: In Vitro Inhibitory Activity of MK-8033



| Target                           | Parameter | Value   | Cell<br>Line/Conditions |
|----------------------------------|-----------|---------|-------------------------|
| Wild-Type c-Met                  | IC50      | 1 nM    |                         |
| Ron                              | IC50      | 7 nM    |                         |
| c-Met Phosphorylation<br>(Y1349) | IC50      | 0.03 μΜ | GTL-16 cells            |
| GTL-16 Cell<br>Proliferation     | IC50      | 0.58 μΜ | 72-hour exposure        |

Data sourced from MedchemExpress.[1]

Table 2: Binding Affinity of MK-8033 for c-Met Kinase Domain

| c-Met State      | Parameter | Value   |
|------------------|-----------|---------|
| Phosphorylated   | K_d       | 3.2 nM  |
| Unphosphorylated | K_d       | 10.4 nM |

Data sourced from Chemsrc.[5]

Table 3: Inhibitory Activity of MK-8033 Against Oncogenic c-Met Mutants

| c-Met Mutant | IC <sub>50</sub> | ATP Concentration |
|--------------|------------------|-------------------|
| Y1230C       | 0.6 - 1 nM       | 50 μΜ             |
| Y1230H       | 0.6 - 1 nM       | 50 μΜ             |
| Y1235D       | 0.6 - 1 nM       | 50 μΜ             |
| N1100Y       | 2.0 nM           |                   |
| M1250T       | Not Specified    |                   |

Data sourced from Chemsrc.[5]



# **Signaling Pathways and Mechanism of Action**

The c-Met receptor tyrosine kinase, upon binding its ligand, Hepatocyte Growth Factor (HGF), undergoes dimerization and autophosphorylation, activating downstream signaling cascades like the MAPK and PI3K pathways.[4] These pathways are crucial for cell proliferation, migration, and survival.[6] Aberrant c-Met signaling is implicated in various cancers.[4] **MK-8033** acts as an ATP-competitive inhibitor, binding to the kinase domain of c-Met and Ron, thereby blocking their activation and subsequent downstream signaling.[1]





Activation

Click to download full resolution via product page

Caption: HGF/c-Met signaling pathway and inhibition by MK-8033.



## **Experimental Protocols**

While detailed, step-by-step protocols for the specific assays used in the development of **MK-8033** are proprietary, this section outlines the general methodologies for determining kinase inhibition and binding affinity.

### **Kinase Inhibition Assay (General Protocol)**

Biochemical kinase assays are employed to measure the ability of a compound to inhibit the enzymatic activity of a target kinase.

- Reagents and Materials:
  - Recombinant human c-Met (or Ron) kinase domain.
  - Peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1).
  - ATP (often radiolabeled, e.g., [y-33P]ATP).
  - MK-8033 at various concentrations.
  - Assay buffer (containing MgCl<sub>2</sub>, MnCl<sub>2</sub>, DTT, etc.).
  - Kinase reaction plates (e.g., 96-well or 384-well).
  - Phosphocellulose filter mats or beads for capturing the phosphorylated substrate.
  - Scintillation counter.
- Procedure:
  - A reaction mixture is prepared containing the kinase, substrate, and assay buffer.
  - MK-8033, serially diluted in DMSO, is added to the reaction wells.
  - The kinase reaction is initiated by the addition of ATP.
  - The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).



- The reaction is stopped by the addition of a stop solution (e.g., EDTA or phosphoric acid).
- The phosphorylated substrate is captured on a filter, and unincorporated ATP is washed away.
- The amount of incorporated radiolabel is quantified using a scintillation counter.
- IC<sub>50</sub> values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

# Surface Plasmon Resonance (SPR) for Binding Affinity (General Protocol)

SPR is a label-free technique used to measure the binding kinetics (association and dissociation rates) and affinity (K\_d) of a small molecule to a protein.

- Reagents and Materials:
  - SPR instrument (e.g., Biacore).
  - Sensor chip (e.g., CM5 chip).
  - Recombinant c-Met kinase domain (ligand).
  - MK-8033 (analyte).
  - Immobilization buffer (e.g., sodium acetate).
  - Running buffer (e.g., HBS-EP+).
  - Amine coupling kit (EDC, NHS).
- Procedure:
  - The c-Met protein is immobilized onto the surface of the sensor chip.
  - A continuous flow of running buffer is passed over the chip surface to establish a stable baseline.



- MK-8033 at various concentrations is injected over the surface, allowing for association with the immobilized c-Met.
- The running buffer is then reintroduced to monitor the dissociation of the MK-8033/c-Met complex.
- The sensor surface is regenerated to remove any remaining bound analyte.
- The binding response is measured in real-time as a change in the refractive index at the sensor surface.
- The association rate (k\_on), dissociation rate (k\_off), and dissociation constant (K\_d = k\_off / k\_on) are determined by fitting the sensorgram data to a binding model.



Click to download full resolution via product page

Caption: General experimental workflow for inhibitor characterization.



### **Preclinical and Clinical Overview**

In preclinical studies, **MK-8033** demonstrated dose-dependent antitumor efficacy in a GTL-16 (c-Met amplified gastric cancer) xenograft model.[4][7] Oral administration of **MK-8033** led to significant inhibition of c-Met phosphorylation in tumors.[5] Furthermore, **MK-8033** was shown to radiosensitize c-Met-expressing non-small-cell lung cancer cells.[1]

A first-in-human Phase I clinical trial (NCT00559182) was conducted to evaluate the safety, tolerability, and maximum tolerated dose (MTD) of **MK-8033** in patients with advanced solid tumors.[8][9] The study established an MTD of 750 mg twice daily.[2][4] While the drug was generally well-tolerated, it showed limited clinical activity, with one partial response and eight patients having stable disease.[2] Consequently, further clinical development of **MK-8033** was discontinued.[2][4]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. First-in-human phase I dose escalation study of MK-8033 in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First-in-human phase I dose escalation study of MK-8033 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MK-8033 | CAS#:1001917-37-8 | Chemsrc [chemsrc.com]
- 6. Development of antibody-based c-Met inhibitors for targeted cancer therapy PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]



- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. A Study of MK-8033 in Patients With Advanced Solid Tumors (MK-8033-001)
  [ctv.veeva.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: c-Met Binding Affinity of MK-8033]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7980975#mk-8033-c-met-binding-affinity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com